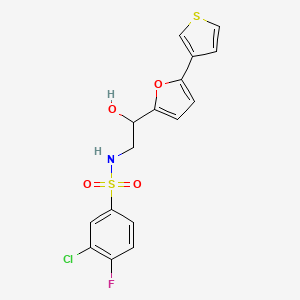

3-chloro-4-fluoro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-chloro-4-fluoro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H13ClFNO4S2 and its molecular weight is 401.85. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3-Chloro-4-fluoro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzenesulfonamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C16H13ClFNO4S2

- Molecular Weight : 401.9 g/mol

- CAS Number : 2034334-38-6

The presence of a chloro and fluoro substituent on the aromatic ring, along with a sulfonamide group, suggests potential interactions with biological targets such as enzymes and receptors.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds containing similar structural motifs. For instance, derivatives with the 3-chloro-4-fluorophenyl moiety have shown promising inhibitory effects against various pathogens. A study reported the IC50 values for several related compounds, indicating that modifications to the phenyl ring can significantly enhance or diminish antimicrobial activity .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro assays demonstrated that related sulfonamide derivatives exhibit cytotoxicity against several cancer cell lines. The mechanism of action appears to involve cell cycle arrest and induction of apoptosis. For example, compounds with similar structures were found to block cell cycle progression at the G2/M phase, leading to significant tumor growth inhibition in preclinical models .

Enzyme Inhibition

One of the key areas of research involves the inhibition of tyrosinase (TYR), an enzyme crucial in melanin biosynthesis. The 3-chloro-4-fluorophenyl fragment has been identified as a critical component for binding within the active site of TYR. Docking studies suggest that this compound can effectively inhibit TYR activity, with some derivatives showing IC50 values comparable to established inhibitors like kojic acid .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. The introduction of halogen atoms (chlorine and fluorine) at specific positions on the aromatic ring has been shown to influence binding affinity and potency against target enzymes. For instance:

| Compound | Substituent Position | IC50 (µM) | Remarks |

|---|---|---|---|

| 1 | 3-Chloro | 1.38 | Comparable to kojic acid |

| 2 | 4-Fluoro | 3.5 | Less potent than 1 |

| 3 | 2-Chloro | Not effective | Poor binding interaction |

These findings highlight the importance of precise molecular modifications to enhance therapeutic efficacy.

In Vitro Studies

In vitro studies have demonstrated that compounds similar to this compound induce apoptosis in cancer cell lines through mitochondrial pathways. Flow cytometry analyses revealed that these compounds can deplete mitochondrial membrane potential and trigger cell death mechanisms .

In Vivo Studies

Preclinical evaluations in animal models have shown that certain derivatives exhibit low toxicity while effectively delaying tumor growth in xenograft models. These studies are crucial for assessing the translational potential of such compounds into clinical settings .

科学的研究の応用

Inhibition of NLRP3 Inflammasome

Recent studies have highlighted the role of sulfonamide-based compounds in inhibiting the NLRP3 inflammasome, which is implicated in several inflammatory diseases. The compound has shown potential as a non-selective inhibitor (NSI), demonstrating significant efficacy in reducing inflammatory responses associated with neurodegenerative disorders.

Case Study

A study published in May 2022 examined various analogs of sulfonamides, including the target compound. The results indicated that modifications to the sulfonamide moiety were crucial for maintaining inhibitory potency against NLRP3, with certain structural changes leading to improved solubility and pharmacokinetic properties .

Tyrosinase Inhibition

The presence of the 3-chloro-4-fluorophenyl motif in this compound has been linked to enhanced inhibitory activity against tyrosinase, an enzyme involved in melanin production. This activity is particularly relevant in cosmetic formulations aimed at skin lightening.

Data Table: Inhibitory Activity Against Tyrosinase

In a study from April 2023, researchers synthesized new compounds incorporating this motif and confirmed their superior binding affinity to the catalytic site of tyrosinase compared to traditional inhibitors like kojic acid .

Anticancer Activity

The compound has also been investigated for its anticancer properties, particularly against breast cancer cell lines. Preliminary results suggest that it may exhibit cytotoxic effects, making it a candidate for further development as an anticancer agent.

Case Study

A review of thiazolidinones indicated that modifications similar to those present in our compound could result in significant anticancer activity. For instance, derivatives showed IC50 values ranging from 1.9 μM to 13.51 μM against various cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the efficacy of this compound across different applications. The modifications on the thiophene and furan rings are critical for enhancing biological activity.

SAR Insights

Research indicates that specific substitutions on the thiophene ring can significantly affect the inhibitory potency against enzymes like tyrosinase and NLRP3 inflammasome. For example, replacing certain substituents led to up to four-fold increases in potency .

化学反応の分析

Sulfonation of Benzene Derivatives

Benzene derivatives are sulfonated to introduce the sulfonamide core. This step typically uses sulfonating agents like chlorosulfonic acid or fuming sulfuric acid, followed by amine coupling .

Reaction Conditions :

| Step | Reagents | Solvent | Temperature |

|---|---|---|---|

| Sulfonation | Chlorosulfonic acid, SO3 | DCM/THF | 0°C–rt |

| Amine coupling | Amine precursor | DMF/DMSO | rt |

Electrophilic Aromatic Substitution

Chloro and fluoro groups are introduced via electrophilic substitution. For example, benzene rings undergo halogenation using reagents like Cl2 or F2 under Lewis acid catalysis .

Key Reagents :

| Group | Reagent | Catalyst |

|---|---|---|

| Chlorine | Cl2 | FeCl3 |

| Fluorine | F2 | AlCl3 |

Incorporation of Heterocycles

Thiophene and furan moieties are introduced through nucleophilic substitution or cross-coupling reactions. For instance, alkyl halides react with thiophene/furan rings under basic conditions.

Coupling Reaction :

-

Reagents : Thiophene/furan rings, alkyl halide, base (e.g., K2CO3)

-

Conditions : DMF, rt–60°C

Sulfonamide Functional Group Reactions

The sulfonamide group (-SO2NH2) participates in nucleophilic acyl substitution or elimination reactions. It can act as a leaving group under acidic/basic conditions.

Example Reaction :

Sulfonamide+Nucleophile→Substituted Product+HSO2NH2

Hydroxyl Group Reactions

The hydroxyl group (-OH) undergoes oxidation (e.g., to ketones via KMnO4) or esterification.

Conditions :

-

Oxidation : KMnO4, acidic/basic conditions

-

Esterification : Acid chloride, catalytic H2SO4

Thiophene/Furan Ring Reactions

The aromatic heterocycles react via electrophilic substitution (e.g., bromination, nitration) or undergo coupling reactions (e.g., Suzuki-Miyaura) .

Bromination Example :

Thiophene+Br2→Bromo-thiophene

Conditions: DCM, rt

Common Reagents

| Reaction Type | Reagents |

|---|---|

| Sulfonation | Chlorosulfonic acid, SO3 |

| Halogenation | Cl2, F2, Br2 |

| Coupling | Thiophene/furan rings, alkyl halides |

| Oxidation | KMnO4, H2O2 |

| Reduction | LiAlH4 |

Reaction Conditions

| Step | Solvent | Temperature |

|---|---|---|

| Sulfonation | DCM/THF | 0°C–rt |

| Halogenation | CS2/DCM | rt–60°C |

| Coupling | DMF/DMSO | rt–60°C |

特性

IUPAC Name |

3-chloro-4-fluoro-N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClFNO4S2/c17-12-7-11(1-2-13(12)18)25(21,22)19-8-14(20)16-4-3-15(23-16)10-5-6-24-9-10/h1-7,9,14,19-20H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSAAAKVJUSDEGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClFNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。